methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 2137782-15-9
VCID: VC5296382
InChI: InChI=1S/C9H7NO3S/c1-13-9(12)7-3-5-2-6(4-11)14-8(5)10-7/h2-4,10H,1H3
SMILES: COC(=O)C1=CC2=C(N1)SC(=C2)C=O
Molecular Formula: C9H7NO3S
Molecular Weight: 209.22

methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate

CAS No.: 2137782-15-9

Cat. No.: VC5296382

Molecular Formula: C9H7NO3S

Molecular Weight: 209.22

* For research use only. Not for human or veterinary use.

methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate - 2137782-15-9

Specification

CAS No. 2137782-15-9
Molecular Formula C9H7NO3S
Molecular Weight 209.22
IUPAC Name methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate
Standard InChI InChI=1S/C9H7NO3S/c1-13-9(12)7-3-5-2-6(4-11)14-8(5)10-7/h2-4,10H,1H3
Standard InChI Key LNUUTIHSHDPDBU-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(N1)SC(=C2)C=O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound’s systematic IUPAC name, methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate, reflects its fused bicyclic structure comprising a thiophene ring (thieno) and a pyrrole ring. The substituents include a formyl group (-CHO) at position 2 and a methyl ester (-COOCH₃) at position 5. Its molecular formula is C₁₀H₇NO₃S, with a molecular weight of 221.23 g/mol (calculated from analogs in ).

Structural Elucidation

The core thieno[2,3-b]pyrrole system consists of a thiophene fused to a pyrrole at the 2,3- and 5,6-positions, respectively. Key spectral data for related compounds, such as methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate (CAS 118465-49-9), include:

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrrole-H), 7.20 (d, 1H, thiophene-H), 3.85 (s, 3H, OCH₃) .

  • IR: 1715 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=C aromatic) .
    The formyl group in the target compound would introduce additional signals, such as δ 9.8–10.2 (CHO) in ¹H NMR and ~1700 cm⁻¹ (C=O aldehyde) in IR .

Synthesis and Reactivity

Reactivity Profile

The formyl and ester groups render the compound amenable to:

  • Nucleophilic Additions: The aldehyde can undergo condensation with amines or hydrazines to form Schiff bases or hydrazones.

  • Ester Hydrolysis: Under basic conditions, the methyl ester converts to the carboxylic acid, as seen in 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid (CAS 58963-45-4) .

Physicochemical Properties

Physical State and Solubility

Based on analogs:

  • Appearance: Off-white to pale yellow crystalline powder .

  • Melting Point: Estimated 135–140°C (cf. 127–128.5°C for the non-formylated methyl ester ).

  • Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water .

Spectroscopic Data (Predicted)

TechniqueKey Signals
¹H NMRδ 10.1 (s, 1H, CHO), 8.5 (s, 1H, pyrrole-H), 7.3 (d, 1H, thiophene-H), 3.9 (s, 3H, OCH₃)
¹³C NMRδ 192.1 (CHO), 165.4 (COOCH₃), 140.2 (C-2), 128.5 (thiophene-C)
HRMSm/z 221.0245 [M+H]⁺ (calc. for C₁₀H₈NO₃S)

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